

# Comparative toxicity of Thiacloprid and Imidacloprid on pollinators

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## Compound of Interest

Compound Name: *Thiacloprid*

Cat. No.: *B134840*

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## A Comparative Toxicological Analysis of **Thiacloprid** and Imidacloprid on Pollinators

This guide provides a detailed comparison of the toxicological effects of two common neonicotinoid insecticides, **Thiacloprid** and Imidacloprid, on pollinator species. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of their relative risks, supported by experimental data.

## Introduction

Neonicotinoids are a class of systemic insecticides widely used in agriculture.[1] Their mode of action involves targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to neurotoxicity.[1] While effective against pest insects, there is growing concern about their impact on non-target organisms, particularly pollinators like bees. [1][2] Imidacloprid, a nitro-substituted neonicotinoid, and **Thiacloprid**, a cyano-substituted neonicotinoid, are two prominent compounds in this class.[3] Although they share a common mode of action, their chemical structure leads to differences in toxicity and metabolic fate in pollinators.

## Acute Toxicity Comparison

The acute toxicity of an insecticide is typically measured by its median lethal dose (LD50), the dose required to kill 50% of a test population. Laboratory bioassays consistently show that Imidacloprid is significantly more acutely toxic to honey bees than **Thiacloprid**.

Table 1: Acute Toxicity (LD50) of Imidacloprid and **Thiacloprid** on Honey Bees (*Apis mellifera*)

Compound	Administration Route	LD50 Value	Source(s)
Imidacloprid	Contact	18 ng/bee	
Contact	0.018 $\mu$ g/bee		
Oral (48h)	0.0037 $\mu$ g/bee		
Thiacloprid	Contact	14.6 $\mu$ g/bee	
Oral (48h)	17.32 $\mu$ g/bee		

The substantial difference in acute toxicity is attributed to the faster metabolism of the cyano group in **Thiacloprid** by bee enzymes compared to the nitro group in Imidacloprid, which leads to more effective detoxification. However, it is crucial to note that the toxicity of **Thiacloprid** can be dramatically increased when combined with certain fungicides, such as piperonyl butoxide and propiconazole, which inhibit the metabolic enzymes responsible for its detoxification. One study found that these fungicides increased **Thiacloprid**'s toxicity by 154- and 559-fold, respectively, making it as acutely toxic as Imidacloprid under those conditions.

## Sublethal Effects on Pollinators

Beyond acute mortality, sublethal exposure to both insecticides at field-realistic concentrations can lead to a range of adverse effects on pollinator health, behavior, and colony survival.

Table 2: Comparative Sublethal Effects of Imidacloprid and **Thiacloprid**

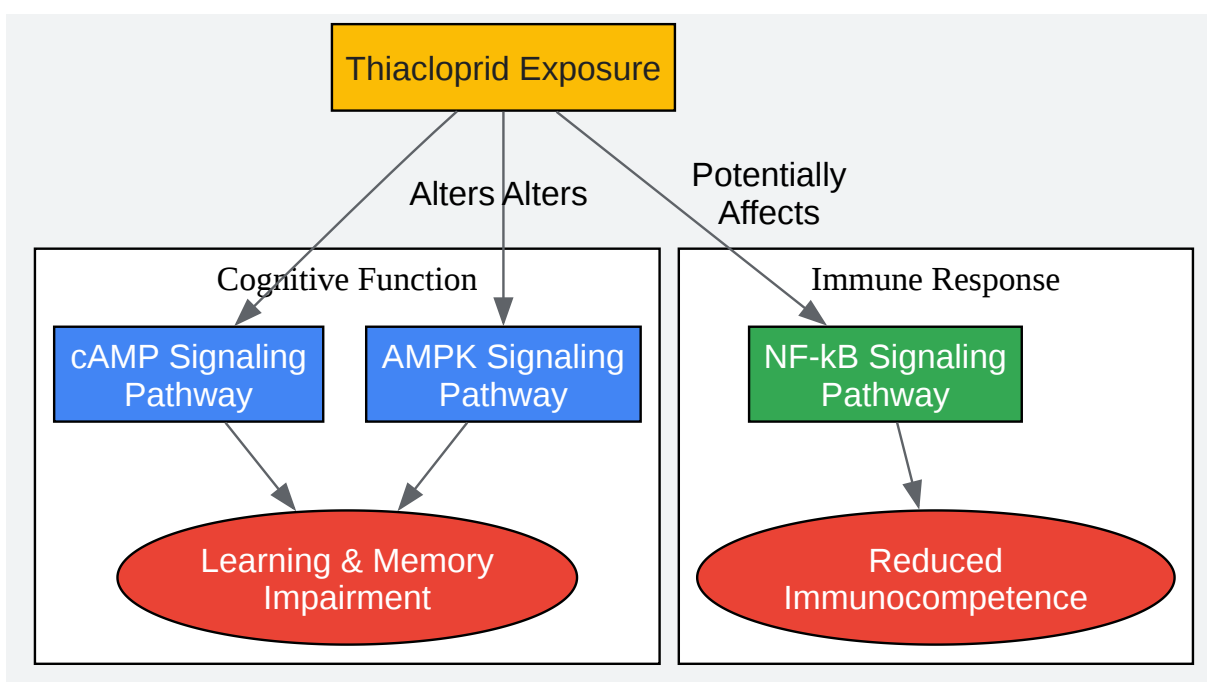
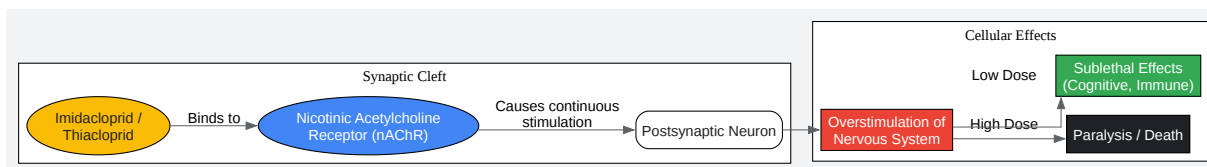
Effect Category	Imidacloprid	Thiacloprid	Source(s)
Cognitive & Behavioral	Impairs learning, memory, navigation, and foraging. Reduces homing ability and can lead to bee disappearance.	Impairs olfactory learning, memory retention, and sucrose sensitivity in bees exposed during the larval stage.	
Reproductive	Reduces sperm viability in drones and impairs mating behavior. In queens, it can lower stored spermatozoa, sperm viability, and overall longevity.	Reduced reproductive rates have been noted in bumblebees and solitary bees.	
Immunological	Depresses immune responses, increasing susceptibility to pathogens like <i>Nosema ceranae</i> . Reduces total hemocyte counts and encapsulation response.	Reduces total hemocyte counts, encapsulation response, and antimicrobial activity of hemolymph at field-realistic concentrations.	
Colony Level	Can lead to reduced pollen storage, brood rearing, and adult worker populations. The EPA identified a residue threshold of 25 ppb in nectar, above which colony-level effects are likely.	Can cause significant reductions in bee weight.	

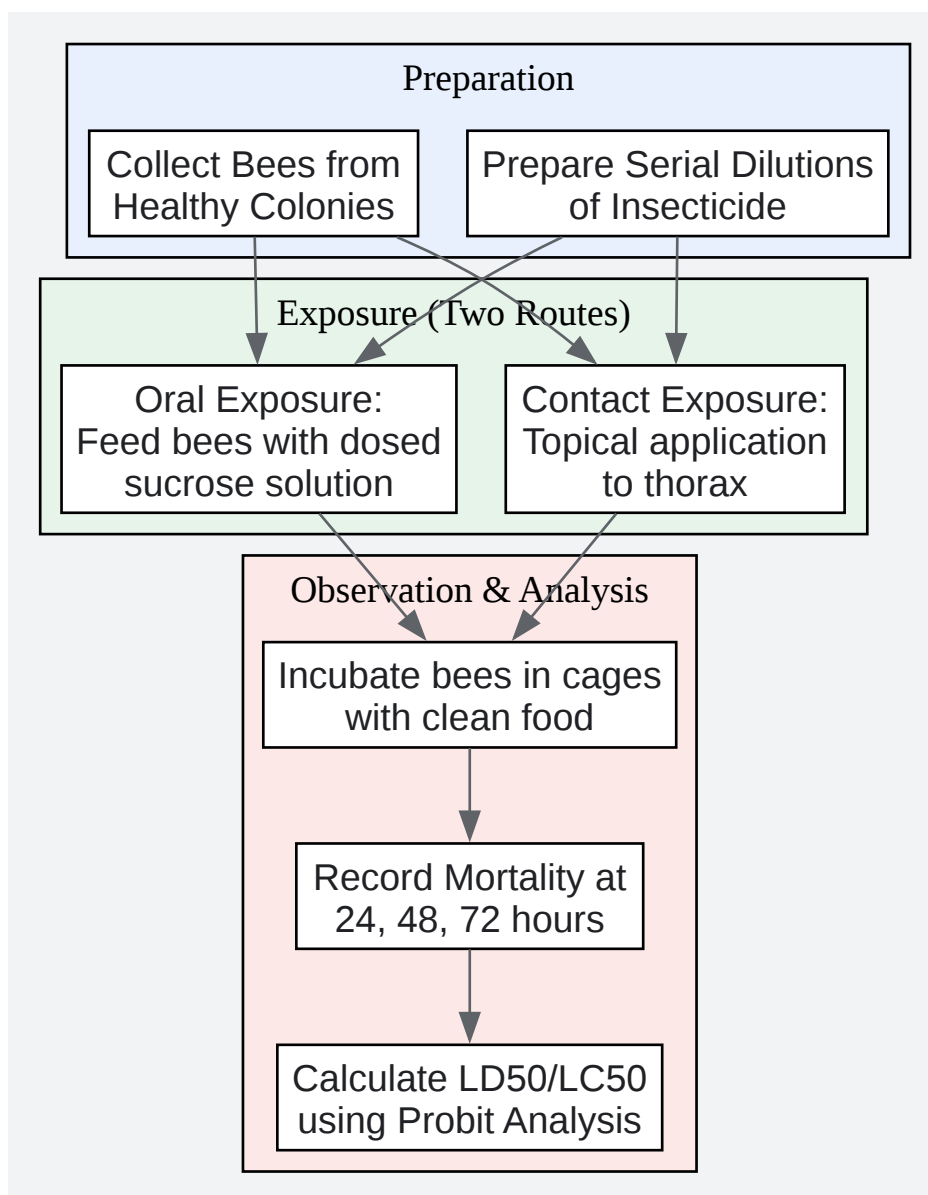
## Mechanisms of Action and Signaling Pathways

Both insecticides act as agonists on insect nAChRs. By binding to these receptors, they disrupt normal neurotransmission, leading to paralysis and death at high doses, or the various sublethal effects at lower concentrations.

Recent studies have begun to elucidate the downstream signaling pathways affected by these neonicotinoids. Exposure to **Thiacloprid** during the larval stage has been shown to alter the cAMP and AMPK signaling pathways in the brains of adult bees. These pathways are critical for learning and memory, suggesting a molecular basis for the observed cognitive deficits.

Furthermore, neonicotinoid-induced immunosuppression may be linked to changes in NF- $\kappa$ B-related signaling, a key pathway in insect immunity that governs responses like encapsulation and antimicrobial defense.





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